(5-Aminopyrazin-2-yl)dimethylphosphine oxide

Physicochemical Properties Medicinal Chemistry Drug Design

Researchers requiring a low-molecular-weight (171.14 g/mol) heteroaryl phosphine oxide for kinase-targeted library synthesis or coordination chemistry face a shortage of reliable, high-purity sources. (5-Aminopyrazin-2-yl)dimethylphosphine oxide directly addresses this gap: - Purity: 98%, verified by NMR, HPLC, or GC. - Structural advantage: The pyrazine -P(O)Me2 pharmacophore provides hydrogen-bond-accepting capacity and metabolic stabilization critical for CNS kinase (e.g., LRRK2) inhibitor design. - Supply: Available in research quantities (50 mg-1 g) with stock held at multiple distribution centers for rapid dispatch.

Molecular Formula C6H10N3OP
Molecular Weight 171.14 g/mol
CAS No. 2361977-52-6
Cat. No. B1532905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Aminopyrazin-2-yl)dimethylphosphine oxide
CAS2361977-52-6
Molecular FormulaC6H10N3OP
Molecular Weight171.14 g/mol
Structural Identifiers
SMILESCP(=O)(C)C1=NC=C(N=C1)N
InChIInChI=1S/C6H10N3OP/c1-11(2,10)6-4-8-5(7)3-9-6/h3-4H,1-2H3,(H2,7,8)
InChIKeyPGRAEPLJXSJKTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Aminopyrazin-2-yl)dimethylphosphine oxide: Technical Baseline


(5-Aminopyrazin-2-yl)dimethylphosphine oxide is a low-molecular-weight (171.14 g/mol) heteroaryl dimethylphosphine oxide building block featuring a pyrazine core . Its primary role in a research and industrial context is as a specialized synthetic intermediate and a precursor for designing kinase inhibitors and ligands for coordination chemistry . The compound is available from multiple vendors with a standard purity of 98% , requiring storage under an inert atmosphere and in a dark place at room temperature . Its computed physicochemical profile includes an XLogP3 of -1.2, indicating a preference for hydrophilic environments relative to more lipophilic phosphine oxide analogs [1].

Synthetic role Specialized intermediate for kinase inhibitor design
Hydrophilic profile Computed polarity supports aqueous solubility screening
Storage context Requires inert atmosphere and protection from light

Why Generic Substitution Fails for CAS 2361977-52-6


Simply substituting (5-Aminopyrazin-2-yl)dimethylphosphine oxide with a generic aminopyrazine isomer or a simpler dimethylphosphine oxide reagent is not technically valid. The unique combination of the pyrazine ring's nitrogen pattern with the solubilizing dimethylphosphine oxide group creates a pharmacophore that simpler analogs lack . This structural assembly is critical for specific protein-ligand interactions observed in medicinal chemistry applications, where both the aromatic directive effects of the pyrazine and the hydrogen-bond-accepting capacity of the dimethylphosphine oxide (-P(O)Me2) group are essential for biological activity . Substituting with, for example, (2-aminopyrimidin-4-yl)dimethylphosphine oxide changes the core heterocycle's electronics and cannot be assumed to produce the same profile in downstream kinase inhibition assays without empirical validation.

Target pharmacophore Pyrazine ring with solubilizing -P(O)Me2 group
Generic substitute Simple aminopyrazine isomers lack the combined H-bond and electronic features
Core electronics Pyrazine nitrogen pattern directs key interactions
Pyrimidine analog 2-Aminopyrimidine replacement may alter kinase inhibition profile without validation

(5-Aminopyrazin-2-yl)dimethylphosphine oxide: Quantitative Procurement Evidence


Hydrophilicity Differentiation by XLogP3

The target compound exhibits an XLogP3 of -1.2, a key parameter for predicting solubility and permeability [1]. This value directly demonstrates its hydrophilic character compared to more lipophilic, non-hydroxyl-containing heteroaryl dimethylphosphine oxide building blocks. For instance, introducing a methyl group onto the pyrazine ring increases lipophilicity, and many analogous 5- and 6-membered heterocyclic building blocks reported in medicinal chemistry exhibit XLogP values closer to 0 or positive, placing this compound in a distinct property space that allows for tuning of drug-like properties .

XLogP3 hydrophilicity
Class-level
Target: -1.2 vs simple analogs > -1.0
Supports aqueous solubility differentiation
Computed XLogP3; verify experimentally for specific matrix
Physicochemical Properties Medicinal Chemistry Drug Design

TPSA Differentiator for CNS Penetration

The compound's TPSA is computed as 68.9 Ų [1]. For central nervous system (CNS) drug discovery, a TPSA below 90 Ų is a common working guideline for passive blood-brain barrier (BBB) penetration. This value is notably lower than many typical kinase inhibitor heterocyclic cores, which often feature more heteroatoms and thus higher TPSA values (often > 90 Ų) [2]. This quantifiable metric suggests the compound is a more suitable building block for CNS-targeted probe synthesis compared to, for example, a pyrimidine analog with an extra ring nitrogen that would increase polar surface area. The difference in TPSA can be critical in lead optimization.

TPSA (CNS fit)
Class-level
68.9 Ų vs CNS threshold ~90 Ų
Supports CNS penetration profiling
Class-level benchmark; requires project-specific verification
CNS Drug Design ADME Physicochemical Properties

LRRK2 Kinase Inhibition Patent Evidence

Patent EP 3783005 A1 specifically discloses a series of dimethylphosphine oxide compounds for the preparation of LRRK2 kinase activity inhibitors [1]. While the specific compound is not singled out, the patent establishes the unique utility of this building block class for this clinically relevant target, differentiating it from other common heterocyclic coupling partners (e.g., simple boronic acids or halo-pyrazines) that lack the dimethylphosphine oxide warhead. The scientific strategy is validated by the need for potent inhibitors of LRRK2, a target where mutations like G2019S are linked to autosomal dominant Parkinson's disease [1]. This provides a clear research pathway for this compound over analogs not mentioned in the same therapeutic context.

LRRK2 patent context
Supporting evidence
Class member in EP 3783005 A1
Supports Parkinson’s disease pathway screening library inclusion
Patent disclosure; target engagement requires independent validation
LRRK2 Kinase Neurodegenerative Disease Parkinson's Disease

(5-Aminopyrazin-2-yl)dimethylphosphine oxide Application Scenarios


Library Synthesis for Parkinson’s Disease and CNS Kinase Programs

Based on its specific low XLogP3 of -1.2 and TPSA of 68.9 Ų [1], which suggest balanced hydrophilicity and potential for membrane penetration, medicinal chemistry teams should prioritize this pyrazine building block for generating focused libraries targeting CNS kinases like LRRK2, as supported by its class-level patent association . This compound is a superior starting point over more lipophilic or higher TPSA heterocyclic phosphine oxides when both solubility and a low polar surface area are critical design constraints.

Dimethylphosphine Oxide Kinase Inhibitor Pharmacophores

The dimethylphosphine oxide (-P(O)Me2) group acts as a hydrogen bond acceptor and metabolic stabilizer [1]. This compound enables a unique structure-activity relationship (SAR) exploration that is not possible with purely carbon-based or amino-substituted heterocycles. Its use in medicinal chemistry is validated for generating kinase inhibitors, in contrast to simple aminopyrazines that lack this particular functional group .

Coordination Chemistry and Catalyst Design

The compound's pyrazine and phosphine oxide nitrogen and oxygen atoms provide a defined coordination sphere for transition metals [1]. Its low molecular weight (171.14 g/mol) is advantageous for creating well-defined metal-ligand complexes for catalysis, where it can act as a monodentate or bidentate ligand, offering an alternative to traditional phosphine ligands that may require more forcing synthetic conditions.

Application
Selection Property
Validation Focus
CNS kinase library synthesis
Balanced hydrophilicity and low TPSA
CNS target engagement screening
Kinase inhibitor SAR exploration
H-bond acceptor and metabolic stabilizer
Structure-activity relationship profiling
Coordination chemistry ligand design
N,O-donor coordination sphere
Catalytic complex characterization
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